molecular formula C11H20N2O2 B11803067 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B11803067
M. Wt: 212.29 g/mol
InChI Key: WXRPZQOUCXRQLX-UHFFFAOYSA-N
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Description

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylmethylamino-methyl group and an acetic acid moiety. This structure combines conformational rigidity (from the cyclopropane ring) with the flexibility of the pyrrolidine backbone, making it a candidate for studying interactions with biological targets such as enzymes or receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)

InChI Key

WXRPZQOUCXRQLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(=O)O)CNCC2CC2

Origin of Product

United States

Preparation Methods

Reductive Amination

Cyclopropanealdehyde reacts with amines to form cyclopropylmethylamine intermediates. This step is critical for attaching the cyclopropylmethyl group to the pyrrolidine ring. For example:

  • Step 1 : React cyclopropanealdehyde with a primary amine.

  • Step 2 : Reduce the imine intermediate using NaBH₃CN or H₂/Pd-C.

Substrate Catalyst Solvent Yield Reference
Cyclopropanealdehyde + amineNaBH₃CNMeOH60–80%

Mannich Reaction

The pyrrolidine ring is alkylated with a cyclopropylmethylamine-containing reagent. For example, a three-component Mannich reaction involving pyrrolidine, formaldehyde, and cyclopropylmethylamine forms the 2-substituted pyrrolidine derivative.

Reagent Conditions Yield Reference
Chloroacetic acidK₂CO₃, DMF, 60°C, 12 h70–85%

Alkylation

Nucleophilic substitution of bromoacetic acid with pyrrolidine derivatives. This method is less common due to steric hindrance but feasible under basic conditions.

Purification and Characterization

Key analytical techniques validate the compound’s structure:

Chromatographic Methods

Technique Eluent Purity Reference
Column chromatographyEtOAc/hexane (1:3)>95%
Prep-HPLCC18 column, ACN/H₂O gradient>99%

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 0.22–0.38 (cyclopropyl H), δ 2.78–2.97 (N–CH₂)
ESI-MS m/z 212.29 [M+H]⁺

Industrial-Scale Production

Continuous flow reactors and optimized catalysts enable efficient synthesis:

Catalytic Hydrogenation

Pt/C or Raney Ni catalysts are used for pyrrolidine ring formation, achieving >90% yields in 4–6 hours.

Modular Synthesis

Modular approaches allow diversification of substituents. For example, coupling reactions with 2-(pyrrolidin-1-yl)acetic acid derivatives are performed under Pd catalysis.

Stereochemical Considerations

The (S)-enantiomer is synthesized via optical resolution using chiral HPLC or diastereomeric salt formation.

Challenges and Optimization

  • Steric Hindrance : Cyclopropylmethyl groups may slow reaction kinetics.

  • Purification : Recrystallization or chiral resolution is required for enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyclopropylmethyl group, potentially opening the cyclopropane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group and the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with opened cyclopropane rings.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases.
  • Neuropharmacological Research
    • The compound is being investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and anxiety. Its structural features suggest it may interact with various receptors involved in these conditions .
  • Cancer Therapeutics
    • Preliminary studies are exploring the compound's efficacy against certain cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) in malignant cells. This application is still under investigation but shows promise for future therapeutic development.

Biochemical Research

  • Enzyme Inhibition Studies
    • The compound serves as a valuable tool for studying enzyme interactions and inhibition mechanisms. Its unique structure allows researchers to probe specific enzyme pathways, aiding in the development of targeted therapies .
  • Receptor Interaction Studies
    • Investigations into how this compound interacts with various biological receptors are ongoing, providing insights into its potential roles in modulating physiological responses and signaling pathways .

Material Science Applications

  • Polymer Development
    • There is emerging interest in utilizing this compound as a building block for creating advanced polymers with enhanced mechanical properties and thermal stability, which could have applications in various industrial sectors .

Data Table of Applications

Application AreaSpecific Use CaseCurrent Research Status
PharmaceuticalAnti-inflammatory agentOngoing studies on COX inhibition
Neuropharmacological effectsPreliminary research
Cancer therapeuticsEarly-stage investigations
Biochemical ResearchEnzyme inhibitionActive studies on specific pathways
Receptor interactionsOngoing research
Material ScienceAdvanced polymer developmentInitial investigations

Case Studies

  • Case Study on Anti-inflammatory Effects
    • A study published in a pharmacological journal demonstrated that 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid effectively reduced inflammation markers in vitro, suggesting its potential utility in chronic inflammatory conditions.
  • Neuropharmacological Insights
    • Research presented at a neuroscience conference highlighted the compound's ability to modulate serotonin receptors, indicating possible applications in treating anxiety and depression.
  • Cancer Cell Line Studies
    • A preclinical study found that this compound induced apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid (CAS 104473-04-3)

  • Structure : Contains a pyrrolidine ring with a thiophene-2-carbonylsulfanyl substituent and an acetic acid group.
  • The oxo group at the pyrrolidine 2-position may reduce conformational flexibility compared to the unmodified pyrrolidine in the target compound.
  • Research Relevance : Sulfur-containing pyrrolidine derivatives are often studied for enzyme inhibition (e.g., protease inhibitors) due to their electrophilic sulfur atoms .

2-[N-(Cyclopropylmethyl)acetamido]acetic Acid (CAS 1156279-35-4)

  • Structure : Features an acetamide bridge linking a cyclopropylmethyl group to an acetic acid moiety.
  • Key Differences: Lacks the pyrrolidine ring, which is replaced by a simpler acetamide backbone.
  • Research Relevance : Such compounds are often intermediates in drug synthesis, particularly for CNS-targeting molecules where cyclopropane groups improve blood-brain barrier penetration .

4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1206995-95-0)

  • Structure : A heterocyclic compound with thiazole, pyridazine, and benzamide groups.
  • Key Differences: The thiazole-pyridazine core provides a planar, aromatic system absent in the target compound’s aliphatic pyrrolidine structure.
  • Research Relevance : Fluorinated aromatic compounds are frequently used in kinase inhibitors or anticancer agents due to enhanced binding affinity and bioavailability .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Reference CAS
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid Pyrrolidine Cyclopropylmethylamino-methyl, acetic acid Neurotransmitter modulation Not listed
2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid Pyrrolidone Thiophene-carbonylsulfanyl, acetic acid Enzyme inhibition 104473-04-3
2-[N-(Cyclopropylmethyl)acetamido]acetic acid Acetamide Cyclopropylmethyl, acetic acid Drug intermediate 1156279-35-4
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide Thiazole-pyridazine Fluorobenzamide, oxopyridazine Anticancer/kinase inhibition 1206995-95-0

Research Findings and Implications

  • Target Compound : The cyclopropylmethyl group may enhance metabolic stability and receptor binding affinity, as seen in analogs like 2-[N-(cyclopopropylmethyl)acetamido]acetic acid . However, the pyrrolidine ring’s flexibility could limit selectivity compared to rigid heterocycles like thiazole-pyridazine derivatives.
  • Gaps in Knowledge: No direct pharmacological data exist for this compound. Further studies should prioritize solubility, logP, and in vitro target screening.

Biological Activity

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid, a complex organic compound, has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{20}N_{2}O_{2}, and it features a chiral center that influences its biological interactions. The compound consists of a cyclopropylmethyl group, a pyrrolidine ring, and an acetic acid moiety, which contribute to its steric and electronic properties.

PropertyValue
Molecular FormulaC_{11}H_{20}N_{2}O_{2}
Molecular Weight212.30 g/mol
IUPAC NameThis compound
SMILES RepresentationC1CC(N(C1)C(=O)CN)CNCC2CC2

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Central Nervous System (CNS) Effects

  • The compound has been studied for its potential neuroactive properties. Its structure allows it to interact with neurotransmitter systems, which may lead to effects such as anxiolytic or antidepressant actions.

2. Enzyme Modulation

  • Interaction studies suggest that the compound may modulate the activity of various enzymes, including cyclooxygenase (COX) enzymes. Preliminary data indicate that it may exhibit anti-inflammatory properties by inhibiting COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs).

3. Receptor Binding

  • The chiral nature of the compound allows for selective binding to specific receptors. This selectivity can enhance its pharmacological efficacy and reduce side effects compared to less selective compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds and their implications for drug development:

Study 1: Inhibition of COX Enzymes

  • A study comparing various pyrrolidine derivatives found that compounds similar to this compound exhibited IC50 values comparable to celecoxib for COX-2 inhibition, suggesting potential as anti-inflammatory agents .

Study 2: Neuropharmacological Effects

  • In vitro assays indicated that derivatives of this compound could modulate neurotransmitter release, highlighting their potential use in treating mood disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolidine Ring : Initial synthesis often starts with the preparation of the pyrrolidine ring from appropriate precursors.
  • Introduction of Functional Groups : Subsequent steps involve adding the cyclopropylmethyl group and the acetic acid moiety through controlled reactions.
  • Purification : Final products are purified using techniques such as crystallization or chromatography to ensure high yield and purity.

Q & A

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-protein complexes .

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